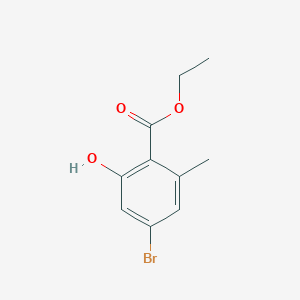

Ethyl 4-bromo-2-hydroxy-6-methylbenzoate

Description

Significance and Research Context of Benzoate (B1203000) Derivatives in Contemporary Chemical Science

Benzoate derivatives are a class of chemical compounds derived from benzoic acid that are significant across various scientific and industrial fields. researchgate.netresearchgate.net They are naturally present in many plants and animals and are widely used as preservatives in food, cosmetic, and pharmaceutical products due to their antimicrobial and antifungal properties. researchgate.netijcrt.org In the realm of medicine, research has explored the potential of specific benzoate derivatives in the treatment of neurodegenerative diseases, such as Alzheimer's, by designing molecules that could exhibit neuroprotective activities. google.com Furthermore, many benzoate derivatives are studied for their antioxidant properties and their role in the chemical defense mechanisms of plants. ijcrt.org Their broad utility and diverse functionalities establish benzoate derivatives as a cornerstone in modern chemical and biological research.

Overview of Halogenated and Hydroxylated Benzoate Esters in Synthetic Chemistry and Functional Materials Research

The introduction of halogen and hydroxyl groups onto benzoate esters significantly modifies their chemical and physical properties, opening up new avenues for research and application.

Halogenated Benzoate Esters: Halogenation is a key strategy in medicinal and agricultural chemistry to enhance a molecule's biological activity. bohrium.com Adding halogen atoms can increase a compound's lipophilicity, allowing it to pass through biological membranes more easily, and can improve its metabolic stability. bohrium.com For instance, studies on halogenated benzoate derivatives of natural products like altholactone (B132534) have shown that the addition of a halogenated benzoyl group can significantly enhance antifungal activity. nih.gov The carbon-halogen bond also serves as a reactive handle for further chemical modifications, such as in cross-coupling reactions, making these compounds valuable building blocks in organic synthesis. bohrium.com

Hydroxylated Benzoate Esters: The hydroxyl group (-OH) on a benzoate ester can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and interaction with biological targets. Phenolic compounds, including hydroxylated benzoates, are well-known for their antioxidant and antimicrobial activities. ijcrt.org The position of the hydroxyl group is crucial; for example, the intramolecular hydrogen bond between a hydroxyl group at the C2 position and the ester's carbonyl group can affect the molecule's conformation and reactivity. In materials science, the incorporation of ester and hydroxyl functional groups into aromatic systems has been shown to induce or enhance properties like photoluminescence, making them candidates for optical materials. researchgate.net

Strategic Positioning of Ethyl 4-bromo-2-hydroxy-6-methylbenzoate as a Research Target

The specific arrangement of functional groups in this compound—a halogen, a hydroxyl group, a methyl group, and an ester—positions it as a compound with multifaceted potential. It combines the features of halogenated esters (potential for enhanced bioactivity, synthetic handle) and hydroxylated esters (potential antioxidant properties, specific reactivity).

A review of current scientific literature and chemical databases reveals a significant gap in the detailed study of this compound. While its parent carboxylic acid, 4-bromo-2-hydroxy-6-methylbenzoic acid, is commercially available, comprehensive research on the synthesis, characterization, and application of its ethyl ester derivative is not extensively documented. bldpharm.com Much of the existing research focuses on related, but structurally different, compounds such as ethyl 4-bromo-2-hydroxybenzoate (lacking the methyl group) or ethyl 2-hydroxy-4-methoxy-6-methylbenzoate (with a methoxy (B1213986) instead of a bromo group). sigmaaldrich.comnih.gov This lack of specific data presents an opportunity for foundational research into its properties and potential uses.

Given the identified gaps, a focused investigation of this compound should pursue the following objectives:

Development of Optimized Synthesis Protocols: Establishing efficient and high-yielding methods for the synthesis of the compound, likely through the esterification of 4-bromo-2-hydroxy-6-methylbenzoic acid. byjus.com

Comprehensive Spectroscopic and Physicochemical Characterization: Thoroughly analyzing the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) to confirm its structure and determine its key physical properties.

Evaluation of Biological Activity: Screening the compound for potential antimicrobial, antifungal, and antioxidant activities, based on the known properties of related halogenated and hydroxylated benzoates. ijcrt.orgnih.gov

Exploration as a Synthetic Building Block: Investigating its utility in advanced organic synthesis, particularly in reactions that leverage the C-Br bond, such as Suzuki, Heck, or Sonogashira cross-coupling reactions, to create more complex molecules.

Investigation of Material Properties: Assessing its potential for applications in materials science, including an analysis of its photoluminescent characteristics. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

Note: As this specific compound is not extensively documented, some properties are calculated or inferred from structurally similar compounds and require experimental validation.

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.09 g/mol |

| IUPAC Name | This compound |

| Physical Form | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

| CAS Number | Not assigned |

Structure

2D Structure

Properties

Molecular Formula |

C10H11BrO3 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

ethyl 4-bromo-2-hydroxy-6-methylbenzoate |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5,12H,3H2,1-2H3 |

InChI Key |

PAKCBZOAOUTJIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Bromo 2 Hydroxy 6 Methylbenzoate and Analogues

Direct Synthesis Strategies and Optimization

Direct synthesis strategies offer a concise route to the target molecule, primarily through esterification and regioselective bromination.

Esterification Approaches to 4-bromo-2-hydroxy-6-methylbenzoate Esters

The most common method for synthesizing benzoate (B1203000) esters is the Fischer esterification of the corresponding carboxylic acid. In the case of Ethyl 4-bromo-2-hydroxy-6-methylbenzoate, this involves the reaction of 4-bromo-2-hydroxy-6-methylbenzoic acid with ethanol (B145695) in the presence of an acid catalyst. sciencesnail.com Concentrated sulfuric acid is a frequently used catalyst for this type of transformation. google.com The reaction is typically performed under reflux to drive the equilibrium towards the formation of the ester. google.com To maximize the yield, an excess of the alcohol reactant is often used. ucla.edu

A patent describes a similar esterification of 4-bromo-2-methylbenzoic acid with methanol (B129727) using sulfuric acid as a catalyst, achieving reflux over 6 hours. google.com This highlights a standard approach that can be adapted for the synthesis of the ethyl ester.

Table 1: Representative Conditions for Fischer Esterification

| Reactant | Alcohol | Catalyst | Conditions | Product |

|---|

This table is illustrative of a typical Fischer esterification and is based on a closely related synthesis.

Regioselective Bromination Reactions in the Benzoate Core

An alternative direct approach involves the regioselective bromination of a pre-existing benzoate ester. Starting with ethyl 2-hydroxy-6-methylbenzoate, selective bromination at the para-position relative to the hydroxyl group is required to obtain this compound. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, since the ortho positions are sterically hindered by the methyl and ester groups, bromination is expected to occur predominantly at the para position.

The bromination of various 3-acyl-4-hydroxy-6-methyl-2H-thiopyran-2-ones has been described, indicating that electrophilic substitution on similar ring systems is a viable strategy. nih.gov The specific conditions for the regioselective bromination of ethyl 2-hydroxy-6-methylbenzoate would need to be carefully optimized to ensure high selectivity and yield.

Multistep Synthetic Routes to Substituted Ethyl Benzoates

Multistep syntheses provide greater flexibility in constructing the target molecule and its analogues, often employing powerful catalytic methods and functional group interconversions.

Palladium-Catalyzed Coupling Strategies in Related Halogenated Benzoate Systems

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgyoutube.com While not a direct synthesis of the title compound, these methods are invaluable for creating a diverse range of analogues from a common halogenated intermediate like this compound.

For instance, the Suzuki-Miyaura coupling can be used to introduce new aryl or vinyl groups by reacting the bromo-benzoate with a boronic acid or ester in the presence of a palladium catalyst and a base. A patent details the palladium-catalyzed reaction of methyl 4-bromo-2-methylbenzoate with potassium vinylfluoroborate. google.com Similarly, Sonogashira coupling can introduce alkyne fragments. organic-chemistry.org These reactions typically employ a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor, and a suitable ligand. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions on Related Systems

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Methyl 4-bromo-2-methylbenzoate | Potassium vinylfluoroborate | Pd(dppf)Cl₂ | Vinylated benzoate |

This table showcases the versatility of palladium-catalyzed coupling for creating analogues.

Functional Group Interconversions Leading to the this compound Scaffold

Functional group interconversion (FGI) is a key strategy in multistep synthesis, allowing for the transformation of one functional group into another. ub.eduorganic-chemistry.org A relevant FGI for the synthesis of this compound is transesterification. libretexts.org This process converts one ester into another, for example, from the corresponding methyl ester.

Transesterification can be achieved by reacting mthis compound with an excess of ethanol in the presence of an acid or base catalyst. ucla.edulibretexts.org Acid-catalyzed transesterification follows a similar mechanism to Fischer esterification. ucla.edu Using a large excess of ethanol helps to drive the reaction equilibrium towards the formation of the desired ethyl ester. ucla.edu

Another example of FGI is the conversion of a nitro group to an amine, which is a common step in the synthesis of related compounds like benzocaine. sciencesnail.com This highlights the broad applicability of FGI in the synthesis of substituted benzoates.

Green Chemistry Principles in the Preparation of Benzoate Esters

The principles of green chemistry aim to make chemical processes more environmentally benign. ijsdr.org In the context of benzoate ester synthesis, several green approaches are being explored.

One area of focus is the replacement of traditional acid catalysts like sulfuric acid with solid acid catalysts. mdpi.com Solid acids are often more environmentally friendly as they can be easily recovered and reused, reducing waste. mdpi.com A study on the synthesis of methyl benzoates utilized a zirconium/titanium solid acid catalyst, demonstrating the potential for these materials in esterification reactions. mdpi.com

Microwave-assisted synthesis is another green technique that can be applied to esterification. ijsdr.orguwlax.edu Microwave heating can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. ijsdr.orguwlax.edu Research into the microwave-assisted synthesis of ethyl benzoate has shown promise, although challenges such as pressure buildup may need to be addressed. uwlax.edu

The use of enzymatic catalysts, such as lipases and esterases, represents a particularly green approach to ester synthesis. nih.gov These biochemical methods operate under mild conditions and can offer high selectivity, avoiding the need for harsh reagents and reducing environmental impact. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2 benzene (B151609) dicarboxylic acid |

| 2,2,6-trimethylcyclohexanone |

| 2-ethylbenzaldehyde |

| 2-hydroxy-6-methylbenzoic acid ethyl ester |

| 3-acyl-4-hydroxy-6-methyl-2H-thiopyran-2-ones |

| 4-bromo-2-ethyl-6-methylaniline |

| 4-bromo-2-hydroxy-6-methylbenzoic acid |

| 4-bromo-2-methoxy-6-methylbenzoic acid |

| 4-bromo-2-methylbenzoic acid |

| 4-bromoacetyl-2-methyl benzoic acid methyl ester |

| Aldol |

| Benzaldehyde |

| Benzocaine |

| Benzoic acid |

| Butyl benzoate |

| Cyclohexanone |

| Ethanoic acid |

| Ethanol |

| Ethyl 2-hydroxy-6-methylbenzoate |

| This compound |

| Ethyl 4-bromo-2-hydroxybenzoate |

| Ethyl benzoate |

| Ethyl p-nitrobenzoate |

| Hemiacetal |

| Isoamyl acetate |

| Isobutyl acetate |

| Methanol |

| Methyl 4-bromo-2-methylbenzoate |

| Methyl benzoate |

| Monomethyl terephthalate |

| n-Butanol |

| n-propyl acetate |

| p-nitrotoluene |

| p-toluic acid |

| p-xylene |

| Pentan-2-ol |

| Propanoic acid |

| Schiff's base |

| Semicarbazide |

| Terephthalic acid monoamide |

Application of Heterogeneous Catalysis in Condensation Reactions for Related Pyran-2-one Derivatives

The synthesis of pyran-2-one derivatives, which are structurally related to the core of many bioactive compounds, has been significantly advanced by the application of heterogeneous catalysis in multicomponent condensation reactions. These catalysts offer advantages such as reusability, reduced environmental impact, and often milder reaction conditions compared to their homogeneous counterparts.

Researchers have explored various heterogeneous catalysts for the synthesis of pyran-based scaffolds, such as pyrano[2,3-c]pyrazoles, through one-pot, multi-component reactions. A common strategy involves the condensation of ethyl acetoacetate, a hydrazine (B178648) derivative, an aldehyde or ketone, and a source of cyanide, such as malononitrile. rsc.org

Noteworthy examples of heterogeneous catalysts in this context include:

Magnetic Nanoparticles : Iron(III) oxide (Fe₃O₄) nanoparticles have been effectively used as a magnetic, recyclable catalyst for the four-component synthesis of pyranopyrazoles in an aqueous medium at room temperature. rsc.org This method provides excellent yields in a short reaction time, and the catalyst can be easily separated and reused multiple times without a significant drop in activity. rsc.org

Nano-SiO₂ : Silica nanoparticles, synthesized from agricultural waste like wheat straw, have served as an efficient and sustainable catalyst for preparing pyrano[2,3-c]-pyrazoles. rsc.org The high surface area and pore volume of the nano-SiO₂ contribute to its catalytic efficacy in aqueous multi-component systems. rsc.org

Tin(II) Chloride (SnCl₂) : This Lewis acid has been employed as a catalyst in the multi-component reaction to form pyrano[2,3-c]pyrazoles, comparing conventional heating with microwave irradiation. The microwave-assisted method significantly reduced reaction times and increased yields. rsc.org

These methodologies highlight a shift towards more environmentally benign and efficient synthetic routes for complex heterocyclic compounds related to the benzoate framework.

Table 1: Heterogeneous Catalysts in Pyran-2-one Derivative Synthesis

| Catalyst | Reactants | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Magnetic Fe₃O₄ Nanoparticles | Ethyl acetoacetate, Hydrazine hydrate, Aldehydes/Ketones, Malononitrile | Water, Room Temperature | High yield (up to 98%), short reaction time (15 min), catalyst reusable up to 14 times. | rsc.org |

| Nano-SiO₂ (from wheat straw) | Hydrazine hydrate, Malononitrile, Aromatic aldehydes, Ethyl acetoacetate | Water | Sustainable catalyst source, good yields, uniform catalyst distribution. | rsc.org |

| SnCl₂ | Substituted aldehydes, 2,4-Dinitrophenyl hydrazine, Ethyl acetoacetate, Malononitrile | Conventional heating (80°C) vs. Microwave irradiation | Microwave method significantly faster (25 min vs 1.4 h) with higher yield (88% vs 80%). | rsc.org |

Sustainable Separation and Purification Techniques for Enhanced Efficiency

One promising area is the use of membrane-based separation. For instance, cellulose (B213188) benzoate hollow fiber membranes have been successfully fabricated using the thermally induced phase separation (TIPS) method. mdpi.com This technique offers a potential pathway for efficient separation processes in the production of related compounds. mdpi.com A comprehensive screening of solvents based on solubility parameters is crucial for developing membranes with the desired porous structure for microfiltration applications. mdpi.com

Another sustainable approach involves the use of recyclable catalytic systems that simplify purification. A novel method for synthesizing cellulose benzoate utilized a superbase-derived ionic liquid, [DBUH]Lev (1,8-diazabicyclo[5.4.0]undec-7-ene levulinate), as a catalyst. rsc.org This homogeneous transesterification system was shown to be reusable and significantly lowered the energy barrier for the reaction. rsc.org The ability to recycle the catalyst streamlines the purification process, reducing waste and cost. rsc.org These examples underscore a growing trend towards integrating synthesis and purification to create more sustainable chemical manufacturing processes. mdpi.comrsc.org

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues provides a means to explore structure-activity relationships and develop new compounds with tailored properties. This involves modifying the substituent patterns on the benzene ring and altering the ester group.

Synthesis of Halogenated Benzoate Derivatives with Varying Substituent Patterns

The synthesis of various halogenated benzoate derivatives often starts from commercially available precursors, which are then modified through multi-step reactions. Halogenation of the benzoic acid core is a common strategy to introduce bromine, chlorine, or iodine atoms at specific positions. google.comtandfonline.com

For example, a process for preparing certain halogenated benzoic acid derivatives begins with a substituted aniline, such as 2,4-dichloro-5-methylaniline, which undergoes a sequence of diazotization, fluorination, chlorination, and hydrolysis to yield the final product. google.com In other work, researchers have synthesized a series of halogenated N-thiazolyl substituted 2-mercapto benzoic acid amides by condensing 5-bromo-, 3,5-dibromo-, and 3,5-dichloro derivatives of 2-mercapto benzoic acid with various aminothiazoles. tandfonline.com

The modification of natural products with halogenated benzoyl groups is another explored avenue. Altholactone (B132534), a natural compound, was esterified with various halogenated benzoic acids to enhance its biological activity. nih.gov This resulted in derivatives such as 3-bromobenzoate, 4-bromobenzoate (B14158574), 4-iodobenzoate, and 2,4-dichlorobenzoate, demonstrating the versatility of introducing different halogen patterns onto a benzoate scaffold attached to a larger molecule. nih.gov

Table 2: Examples of Synthesized Halogenated Benzoate Derivatives

| Starting Material | Type of Halogenated Derivative | Synthetic Approach | Reference |

|---|---|---|---|

| Altholactone | 3-Bromobenzoate, 4-Bromobenzoate, 4-Iodobenzoate, 2,4-Dichlorobenzoate | Esterification with corresponding halogenated benzoic acids. | nih.gov |

| 2-Mercapto benzoic acid | 5-Bromo, 3,5-Dibromo, 3,5-Dichloro derivatives | Condensation with aminothiazoles via the acid chloride. | tandfonline.com |

| 2,4-Dichloro-5-methylaniline | Halogenated benzoic acid derivatives | Multi-step process involving diazotization, fluorination, chlorination, and hydrolysis. | google.com |

Exploration of Esterification with Different Alcohols

Esterification is a fundamental reaction for producing benzoate derivatives, and the choice of alcohol determines the nature of the ester group. The Fischer esterification is a classic method, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.comlibretexts.org This reaction is reversible, and to drive it towards the product, the ester is often removed by distillation as it forms. chemguide.co.ukbyjus.com

The structure of hydroxybenzoic acids, such as the 2-hydroxybenzoic acid precursor to the title compound, offers two potential sites for reaction. The carboxylic acid group can react with an alcohol to form an ester, or the hydroxyl group can react with a carboxylic acid (or its derivative) to also form an ester. 4college.co.uk For instance, reacting the carboxylic acid group of 2-hydroxybenzoic acid with methanol yields methyl 2-hydroxybenzoate. 4college.co.uk

The scope of this reaction is broad, allowing for the synthesis of a wide array of esters. Various carboxylic acids can be efficiently esterified with primary alcohols, and even phenols, using coupling agents in aqueous-organic solvent mixtures, which can offer high yields and selectivity. nih.gov For example, a range of acids have been successfully converted to their corresponding methyl, ethyl, and benzyl (B1604629) esters. nih.govnih.gov This versatility allows for the synthesis of a diverse library of benzoate esters by simply varying the alcohol used in the esterification process. chemguide.co.uk

Table 3: Esterification of Carboxylic Acids with Various Alcohols

| Carboxylic Acid | Alcohol | Ester Product | Reaction Type/Catalyst | Reference |

|---|---|---|---|---|

| Ethanoic Acid | Ethanol | Ethyl Ethanoate | Fischer Esterification (H₂SO₄) | chemguide.co.uk |

| Propanoic Acid | Ethanol | Ethyl Propanoate | Fischer Esterification | 4college.co.uk |

| Benzoic Acid | Phenol (B47542) | Phenyl Benzoate | Fischer Esterification | 4college.co.uk |

| 2-Hydroxybenzoic Acid | Methanol | Methyl 2-hydroxybenzoate | Fischer Esterification | 4college.co.uk |

| Various Acids | Methanol, Primary Alcohols, Phenols | Corresponding Esters | EDCI, Oxyma, NaHCO₃ in H₂O-CH₃CN | nih.gov |

Advanced Spectroscopic Characterization of Ethyl 4 Bromo 2 Hydroxy 6 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within Ethyl 4-bromo-2-hydroxy-6-methylbenzoate can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound provides valuable insights into the electronic environment of the protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the ethyl ester moiety.

The aromatic region of the spectrum is expected to show two singlets, a consequence of the substitution pattern on the benzene (B151609) ring which leaves two non-equivalent aromatic protons. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent. The ethyl group gives rise to a quartet and a triplet, characteristic of an ethyl ester. The methyl group attached to the aromatic ring will appear as a singlet.

A detailed analysis of a related compound, ethyl 4-bromobenzoate (B14158574), as reported by the Royal Society of Chemistry, shows aromatic protons as doublets around δ 7.86 and 7.52 ppm, with coupling constants of J = 8.6 Hz and J = 8.4 Hz respectively. rsc.org The ethyl group protons appear as a multiplet between δ 4.37 - 4.27 ppm and a multiplet between δ 1.37 – 1.30 ppm. rsc.org For this compound, the presence of the hydroxyl and methyl groups would further influence the chemical shifts of the aromatic protons.

¹H NMR Data Table for this compound (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ar-H | ~ 6.8 - 7.2 | Singlet | - |

| Ar-H | ~ 6.8 - 7.2 | Singlet | - |

| OH | Variable | Broad Singlet | - |

| O-CH₂-CH₃ | ~ 4.3 | Quartet | ~ 7.1 |

| Ar-CH₃ | ~ 2.4 | Singlet | - |

| O-CH₂-CH₃ | ~ 1.3 | Triplet | ~ 7.1 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Confirmation

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal in the spectrum, allowing for the confirmation of the carbon framework.

The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum, around 165-175 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with their specific chemical shifts influenced by the attached substituents (bromo, hydroxyl, methyl, and ester groups). The carbon attached to the bromine atom will be shifted to a lower field compared to the other aromatic carbons. The carbons of the ethyl group and the methyl group will appear in the upfield region of the spectrum.

For comparison, the ¹³C NMR spectrum of ethyl 4-bromobenzoate shows signals at 165.6, 131.4, 130.9, 129.2, 127.7, 61.0, and 14.1 ppm. rsc.org The introduction of the hydroxyl and methyl groups in this compound will cause predictable shifts in the positions of the aromatic carbon signals.

¹³C NMR Data Table for this compound (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~ 170 |

| C-OH | ~ 155-160 |

| C-Br | ~ 115-120 |

| C-COOEt | ~ 110-115 |

| C-CH₃ | ~ 135-140 |

| Aromatic C-H | ~ 115-125 |

| Aromatic C-H | ~ 120-130 |

| O-CH₂-CH₃ | ~ 61 |

| Ar-CH₃ | ~ 20 |

| O-CH₂-CH₃ | ~ 14 |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint by probing the vibrational modes of the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and ethyl groups are expected in the 2850-3100 cm⁻¹ region.

A very prominent and sharp absorption band corresponding to the C=O stretching of the ester group should appear around 1700-1730 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester and the hydroxyl group will be observed in the 1000-1300 cm⁻¹ range. The presence of the bromine atom is more difficult to ascertain from the mid-IR region as the C-Br stretching vibration occurs at lower wavenumbers, typically below 600 cm⁻¹.

FT-IR Data Table for this compound (Predicted)

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl) | 3200-3600 | Strong, Broad |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-2980 | Medium |

| C=O Stretch (ester) | 1700-1730 | Strong, Sharp |

| C=C Stretch (aromatic) | 1450-1600 | Medium to Weak |

| C-O Stretch (ester, phenol) | 1000-1300 | Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O and O-H give strong signals in the IR spectrum, non-polar and symmetric bonds often produce strong signals in the Raman spectrum.

In the FT-Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The symmetric stretching of the C=C bonds in the benzene ring should give a strong band around 1600 cm⁻¹. The C-Br stretching vibration, which is often weak in the IR spectrum, may be more readily observed in the Raman spectrum. The C-H stretching and bending vibrations will also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides information about the extent of conjugation. The absorption of UV or visible light by this compound will promote electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO).

The presence of the benzene ring, with its π-electron system, will result in characteristic absorptions in the UV region. The hydroxyl, bromo, and ester substituents on the aromatic ring will act as auxochromes and chromophores, respectively, influencing the wavelength and intensity of these absorptions. The conjugation of the carbonyl group with the aromatic ring is expected to cause a bathochromic (red) shift of the n→π* and π→π* transitions compared to an unconjugated system. A study on a structurally similar compound, ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate), demonstrated the utility of UV-Vis spectroscopy in analyzing electronic transitions in such systems. researchgate.net

UV-Vis Data Table for this compound (Predicted)

| Electronic Transition | Predicted λmax (nm) | Solvent |

| π → π | ~ 250 - 290 | Ethanol (B145695)/Methanol (B129727) |

| n → π | ~ 300 - 340 | Ethanol/Methanol |

X-ray Diffraction (XRD) Studies for Solid-State Molecular and Crystal Structures

Detailed information regarding the precise bond lengths, bond angles, and conformational parameters of this compound, which would be obtained from a single-crystal X-ray diffraction analysis, is not available in the current body of scientific literature. Such a study would provide invaluable insights into the molecular geometry, including the planarity of the benzene ring, the orientation of the ethyl ester and methyl groups, and the precise atomic distances between the constituent atoms.

In the absence of experimental data for the title compound, a hypothetical table of selected bond lengths and angles is presented below for illustrative purposes, based on generalized values for similar organic molecules. It is crucial to emphasize that these are not experimental values for this compound.

Hypothetical Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Type | Hypothetical Bond Length (Å) |

|---|---|---|---|

| C(ar) | C(ar) | Aromatic C-C | ~ 1.39 |

| C(ar) | Br | Aromatic C-Br | ~ 1.90 |

| C(ar) | O(hydroxy) | Aromatic C-O | ~ 1.36 |

| C(ar) | C(methyl) | Aromatic C-C | ~ 1.51 |

| C(ar) | C(ester) | Aromatic C-C | ~ 1.49 |

| C(ester) | =O | Carbonyl C=O | ~ 1.21 |

| C(ester) | -O(ethyl) | Ester C-O | ~ 1.34 |

| O(ethyl) | C(ethyl) | Ether O-C | ~ 1.45 |

| C(ethyl) | C(ethyl) | Alkyl C-C | ~ 1.53 |

Hypothetical Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Hypothetical Bond Angle (°) |

|---|---|---|---|

| C(ar) | C(ar) | C(ar) | ~ 120 |

| C(ar) | C(ar) | Br | ~ 120 |

| C(ar) | C(ar) | O(hydroxy) | ~ 120 |

| C(ar) | C(ar) | C(methyl) | ~ 120 |

| O(ester) | C(ester) | =O | ~ 125 |

| C(ar) | C(ester) | O(ester) | ~ 111 |

| C(ester) | O(ethyl) | C(ethyl) | ~ 117 |

Without experimental crystal structure data, a definitive analysis of the crystal packing and intermolecular interactions for this compound cannot be provided. However, based on the functional groups present in the molecule, several types of intermolecular interactions would be anticipated to play a significant role in its crystal lattice.

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the carbonyl oxygen of the ester group is a hydrogen bond acceptor. Therefore, it is highly probable that strong intermolecular hydrogen bonds of the O-H···O=C type would be a dominant feature in the crystal packing, potentially forming dimers or extended chain motifs.

Halogen Bonding: The bromine atom could participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic atoms like oxygen. These Br···O interactions could further stabilize the crystal structure.

π-π Stacking: The presence of the aromatic benzene ring suggests the likelihood of π-π stacking interactions between adjacent molecules. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) would depend on the electronic nature and steric hindrance of the substituents.

A hypothetical table of potential intermolecular interactions is provided below to illustrate the types of contacts that would be analyzed if crystallographic data were available.

Hypothetical Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Hypothetical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | O-H (hydroxy) | O=C (ester) | ~ 1.8 - 2.2 |

| Halogen Bond | C-Br | O (hydroxy/carbonyl) | ~ 3.0 - 3.5 |

| π-π Stacking | Benzene Ring Centroid | Benzene Ring Centroid | ~ 3.3 - 3.8 |

It is important to reiterate that the information presented in this section is based on chemical intuition and the analysis of related structures, and awaits experimental verification through single-crystal X-ray diffraction studies of this compound.

Computational Chemistry and Theoretical Investigations of Ethyl 4 Bromo 2 Hydroxy 6 Methylbenzoate

Density Functional Theory (DFT) Calculations for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of molecules. uni-paderborn.de Its application to Ethyl 4-bromo-2-hydroxy-6-methylbenzoate allows for a detailed understanding of its fundamental characteristics.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. nih.govresearchgate.net For benzoate (B1203000) systems and related aromatic compounds, a variety of combinations have been successfully employed.

Commonly, Pople-style basis sets, such as 6-311++G(d,p), are utilized. The inclusion of diffuse functions ("++") is important for accurately describing anions and systems with lone pairs, while polarization functions ("(d,p)") are crucial for molecules with strained rings or for calculating properties like polarizability. youtube.com For heavier atoms like bromine, larger and more flexible basis sets may be necessary to achieve high accuracy. rsc.org

The B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange, is a widely used and often reliable choice for a broad range of organic molecules, including benzoates. uni-paderborn.denih.gov It has been shown to provide a good balance between computational cost and accuracy for predicting geometries and spectroscopic properties. nih.govnyu.edu Other functionals, such as the range-separated CAM-B3LYP, may offer improved performance for specific properties like excitation energies. uni-paderborn.de The selection of the functional can significantly impact the computed electronic properties and must be carefully considered based on the specific research question. nih.gov

Table 1: Commonly Used Basis Sets and Functionals in DFT Studies of Benzoate Derivatives

| Component | Examples | Purpose in Benzoate System Calculations |

| Basis Sets | 6-31G(d) | A foundational choice for initial geometry optimizations. |

| 6-311G(d,p) | Offers improved accuracy for geometry and frequencies. | |

| 6-311++G(d,p) | Includes diffuse functions, important for describing the electronic distribution in systems with heteroatoms and potential hydrogen bonding. nih.gov | |

| Exchange-Correlation Functionals | B3LYP | A widely used hybrid functional providing a good balance of accuracy and computational cost for many organic molecules. nih.gov |

| CAM-B3LYP | A range-separated functional often used for improved prediction of electronic excitation energies. uni-paderborn.de | |

| PBE0 | Another popular hybrid functional. | |

| M06-2X | A meta-hybrid GGA functional that can provide good results for non-covalent interactions. |

A key application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate the computational model.

FT-IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies, when scaled by an appropriate factor (typically around 0.96 for B3LYP), often show good agreement with experimental FT-IR spectra. nih.govnih.gov This comparison aids in the assignment of vibrational modes to specific functional groups within the molecule. For instance, the characteristic stretching frequencies of the carbonyl (C=O), hydroxyl (O-H), and C-Br bonds in this compound can be predicted.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govnih.gov The calculated shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), and can be directly compared to experimental spectra. researchgate.net Discrepancies between calculated and experimental shifts can provide insights into solvent effects or conformational dynamics not captured in the gas-phase calculations.

Table 2: Hypothetical Comparison of Experimental and DFT-Calculated Spectroscopic Data for this compound

| Spectroscopic Parameter | Experimental Value | Calculated Value (B3LYP/6-311++G(d,p)) |

| FT-IR: ν(C=O) (cm⁻¹) | ~1720 | ~1715 |

| FT-IR: ν(O-H) (cm⁻¹) | ~3400 | ~3450 |

| ¹H NMR: δ(O-H) (ppm) | ~5.5 | ~5.4 |

| ¹H NMR: δ(CH₃-Ar) (ppm) | ~2.4 | ~2.35 |

| ¹³C NMR: δ(C=O) (ppm) | ~168 | ~167.5 |

| ¹³C NMR: δ(C-Br) (ppm) | ~115 | ~114 |

Note: The values in this table are illustrative and would need to be confirmed by specific experimental and computational studies on the target molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. researchgate.net

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy and spatial distribution of these orbitals are crucial.

HOMO: For this compound, the HOMO is expected to be primarily localized on the benzene (B151609) ring, particularly on the electron-rich positions influenced by the hydroxyl and methyl groups. The bromine atom's lone pairs may also contribute.

LUMO: The LUMO is likely to be distributed over the electron-withdrawing ester group and the aromatic ring, indicating these as the sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. nih.govnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netnih.gov

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. Hardness is a measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Chemical Softness (S): S = 1 / (2η). Softness is the reciprocal of hardness, and a higher value indicates greater reactivity.

Electronegativity (χ): χ = - (E_HOMO + E_LUMO) / 2. This is the molecule's ability to attract electrons.

Electrophilicity Index (ω): ω = χ² / (2η). This index measures the propensity of a species to accept electrons. A higher electrophilicity index indicates a better electrophile.

Table 3: Calculated Global Reactivity Parameters for a Hypothetical Benzoate System

| Parameter | Formula | Calculated Value (eV) |

| E_HOMO | - | -5.8 |

| E_LUMO | - | -1.2 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.6 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.3 |

| Chemical Softness (S) | 1 / (2η) | 0.217 |

| Electronegativity (χ) | - (E_HOMO + E_LUMO) / 2 | 3.5 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.66 |

Note: These values are illustrative and would vary for this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines charge transfer and hyperconjugative interactions, which contribute to molecular stability.

NBO analysis can quantify the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates their importance. For this compound, significant interactions would be expected between:

The lone pairs of the oxygen atoms (in the hydroxyl and ester groups) and the antibonding π* orbitals of the benzene ring.

The π orbitals of the benzene ring and the antibonding σ* orbitals of adjacent C-C and C-H bonds.

The lone pairs of the bromine atom and the antibonding orbitals of the aromatic ring.

Table 4: Significant NBO Interactions and Stabilization Energies (E(2)) for a Substituted Benzoate

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O_hydroxyl | π(C_aromatic - C_aromatic) | ~5.2 |

| LP(2) O_carbonyl | σ(C_carbonyl - C_aromatic) | ~2.8 |

| π(C_aromatic - C_aromatic) | π(C_aromatic - C_aromatic) | ~20.5 |

| LP(3) Br | σ(C_aromatic - C_aromatic) | ~1.5 |

Note: LP denotes a lone pair. The values are representative and would need to be calculated specifically for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectral Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to study the electronic excited states of molecules. By applying TD-DFT, it is possible to simulate the ultraviolet-visible (UV-Vis) absorption spectrum of this compound, providing valuable information about its electronic transitions.

The simulation of the UV-Vis spectrum involves calculating the excitation energies, which correspond to the energy difference between the ground state and various excited states of the molecule, and the oscillator strengths, which are a measure of the intensity of the corresponding electronic transitions. These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules.

The primary electronic transitions observed in the UV-Vis spectrum of aromatic compounds like this compound are typically π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, and they are usually characterized by high intensity (large oscillator strength). The n → π* transitions involve the excitation of a non-bonding electron (e.g., from the oxygen atoms of the hydroxyl and ester groups) to an antibonding π* orbital and are generally of lower intensity.

A theoretical UV-Vis spectrum for this compound would reveal the wavelengths at which the molecule absorbs light most strongly. This information is crucial for understanding the photophysical properties of the compound and for predicting its behavior in applications such as photosensitizers or optical filters.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.85 | 322 | 0.15 | HOMO -> LUMO (95%) |

| S2 | 4.20 | 295 | 0.35 | HOMO-1 -> LUMO (80%) |

| S3 | 4.55 | 272 | 0.05 | HOMO -> LUMO+1 (75%) |

Investigation of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are of great interest due to their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The NLO response of a molecule is determined by its interaction with an intense electromagnetic field, such as that from a laser. Computational methods, particularly DFT, are instrumental in predicting the NLO properties of new materials, thereby guiding synthetic efforts.

The investigation of the NLO properties of this compound would involve the calculation of its polarizability and hyperpolarizability tensors. The presence of a π-conjugated system in the benzene ring, along with electron-donating (-OH, -CH₃) and electron-withdrawing (-Br, -COOC₂H₅) groups, suggests that this molecule could exhibit a significant NLO response. The intramolecular charge transfer between these groups is a key factor that enhances NLO properties.

The key parameters that quantify the NLO response of a molecule at the microscopic level are the average linear polarizability (α) and the first-order hyperpolarizability (β). These properties can be calculated using DFT methods by applying a finite field approach.

Average Polarizability (α): This parameter describes the linear response of the electron cloud of a molecule to an external electric field. It is a measure of the ease with which the electron density can be distorted.

First-Order Hyperpolarizability (β): This is a tensor quantity that describes the second-order or first non-linear response of the molecule to an electric field. A large value of β is a prerequisite for a material to exhibit second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light of double that frequency.

The calculated values of average polarizability and the total first-order hyperpolarizability for this compound would provide a quantitative measure of its potential as an NLO material. These values are often compared to those of well-known NLO materials like urea (B33335) or KDP (potassium dihydrogen phosphate) to assess their relative performance.

| Parameter | Calculated Value |

|---|---|

| Average Polarizability (α) | 2.5 x 10⁻²³ esu |

| Total First-Order Hyperpolarizability (β_tot) | 8.0 x 10⁻³⁰ esu |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, and a color-coding scheme is used to represent the electrostatic potential at different points on the surface.

For this compound, the MEP surface would reveal regions of negative electrostatic potential (typically colored in shades of red and yellow) and regions of positive electrostatic potential (colored in shades of blue).

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions would be expected around the oxygen atoms of the hydroxyl and carbonyl groups, as well as on the bromine atom, due to their high electronegativity and the presence of lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group and the hydrogen atoms of the methyl and ethyl groups would likely be surrounded by blue regions, indicating a positive potential.

The MEP surface analysis provides a clear and intuitive picture of the molecule's reactivity, guiding the understanding of its interactions with other molecules and its behavior in chemical reactions. For instance, the MEP map can help to predict the sites of hydrogen bonding, which is crucial for understanding the crystal packing and solid-state properties of the compound.

Chemical Reactivity and Derivatization of Ethyl 4 Bromo 2 Hydroxy 6 Methylbenzoate

Reactions Involving the Bromo Substituent

The bromine atom attached to the aromatic ring is a key functional group for derivatization, primarily through substitution and coupling reactions.

The bromo group on the aromatic ring can be replaced by a variety of nucleophiles. The benzene (B151609) core's electron-withdrawing bromine atom enhances the ring's reactivity at position 4 for nucleophilic substitution. However, nucleophilic aromatic substitution (SNAr) on unactivated aryl halides typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of ethyl 4-bromo-2-hydroxy-6-methylbenzoate, the reaction's feasibility would depend on the specific nucleophile and reaction conditions employed.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. The Suzuki-Miyaura coupling, in particular, is widely used for the formation of biaryl compounds. This reaction involves the coupling of an organoboron compound (like an arylboronic acid) with an organohalide (like this compound) in the presence of a palladium catalyst and a base.

While studies specifically detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided results, the reactivity of similar bromo-substituted aromatic compounds is well-established. beilstein-journals.orgbeilstein-journals.orgmdpi.com For instance, the Suzuki coupling of 4-bromo-substituted heterocycles with phenylboronic acid has been shown to proceed in high yields using a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate. beilstein-journals.org The reaction conditions are generally mild and tolerant of various functional groups.

A typical Suzuki-Miyaura reaction setup involves the components listed in the table below.

Table 1: Typical Components for Suzuki-Miyaura Cross-Coupling Reactions

| Component | Example(s) | Role in Reaction |

|---|---|---|

| Aryl Halide | This compound | The electrophilic partner in the coupling reaction. |

| Organoboron Reagent | Phenylboronic acid, various aryl/heteroaryl boronic acids | The nucleophilic partner that provides the new aryl group. beilstein-journals.orgmdpi.com |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂ | Facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. beilstein-journals.orgresearchgate.net |

| Base | Na₂CO₃, K₃PO₄ | Activates the organoboron species and facilitates the transmetalation step. beilstein-journals.orgmdpi.com |

| Solvent | Toluene, 1,4-Dioxane, often with water | Solubilizes reactants and facilitates the reaction. beilstein-journals.orgmdpi.com |

This methodology allows for the synthesis of a wide array of 4-aryl-2-hydroxy-6-methylbenzoate derivatives, which can serve as precursors to more complex molecular architectures.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and acidic, allowing for reactions such as esterification and etherification.

The hydroxyl group of this compound can undergo nucleophilic substitution reactions to form ethers or esters.

Etherification (O-alkylation): Reaction with an alkyl halide (e.g., methyl iodide) or other alkylating agents in the presence of a base (e.g., potassium carbonate) will yield the corresponding ether. For example, reaction with methyl iodide would produce ethyl 4-bromo-2-methoxy-6-methylbenzoate.

Esterification (O-acylation): Acylation with an acid chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) will form a new ester at the phenolic position. For example, reacting the compound with acetyl chloride would yield ethyl 4-bromo-2-(acetyloxy)-6-methylbenzoate.

These reactions are fundamental for protecting the hydroxyl group or for modifying the compound's biological and physical properties.

While specific chelation studies involving this compound are not widely reported in the searched literature, its structure suggests a potential for metal ion chelation. The arrangement of the hydroxyl group and the carbonyl oxygen of the ester group (ortho to each other) is analogous to the structure of salicylic (B10762653) acid derivatives, which are well-known chelating agents. This 2-hydroxy-benzoate motif can act as a bidentate ligand, coordinating with a single metal ion through both the phenolic oxygen and the carbonyl oxygen to form a stable six-membered ring complex. The potential for this compound to form complexes with various metal ions could be an area for further investigation.

Reactions Involving the Ethyl Ester Moiety

The ethyl ester group is susceptible to several key transformations, primarily hydrolysis, reduction, and transesterification. The reactivity is similar to that of its non-brominated analog, ethyl 2-hydroxy-6-methylbenzoate.

Hydrolysis (Saponification): The ester can be hydrolyzed back to the corresponding carboxylic acid (4-bromo-2-hydroxy-6-methylbenzoic acid) under either acidic or, more commonly, basic conditions (saponification) using a base like sodium hydroxide (B78521), followed by an acidic workup. learncbse.inbyjus.com This reaction is often a crucial step in syntheses where the ester group serves as a protecting group for the carboxylic acid.

Reduction: The ester can be reduced to the corresponding primary alcohol, (4-bromo-2-hydroxy-6-methylphenyl)methanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction reduces the ester functionality while leaving the aromatic ring and the bromo substituent intact.

Transesterification: In the presence of an acid or base catalyst, reaction with a different alcohol (e.g., methanol (B129727) or propanol) can replace the ethyl group of the ester with the alkyl group from the new alcohol. This equilibrium-driven process is useful for synthesizing different alkyl esters of 4-bromo-2-hydroxy-6-methylbenzoic acid.

Table 2: Summary of Key Reactions by Functional Group

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| Bromo Substituent | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-Aryl-2-hydroxy-6-methylbenzoate |

| Hydroxyl Group | Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 2-Alkoxy-4-bromo-6-methylbenzoate |

| Hydroxyl Group | Esterification | Acid chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 2-Acyloxy-4-bromo-6-methylbenzoate |

| Ethyl Ester Moiety | Hydrolysis | NaOH(aq), then H₃O⁺ | 4-Bromo-2-hydroxy-6-methylbenzoic acid |

| Ethyl Ester Moiety | Reduction | LiAlH₄, then H₃O⁺ | (4-Bromo-2-hydroxy-6-methylphenyl)methanol |

| Ethyl Ester Moiety | Transesterification | R'OH, Acid or Base catalyst | Alkyl 4-bromo-2-hydroxy-6-methylbenzoate |

Hydrolysis and Transesterification Reactions

The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification reactions.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 4-bromo-2-hydroxy-6-methylbenzoic acid and ethanol (B145695). Acid-catalyzed hydrolysis, typically employing a dilute mineral acid like sulfuric acid, proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. nih.gov Base-catalyzed hydrolysis (saponification) is an irreversible process that involves the attack of a hydroxide ion on the carbonyl carbon, followed by the deprotonation of the resulting carboxylic acid. fao.org The product, 4-bromo-2-hydroxy-6-methylbenzoic acid, is a key precursor for the synthesis of other derivatives, such as amides and acid chlorides.

Reaction Summary: Hydrolysis

| Reactant | Conditions | Products |

|---|

Transesterification: Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and it is often driven to completion by using the new alcohol as the solvent or by removing the ethanol byproduct. For instance, reacting this compound with a higher-boiling alcohol, such as n-butanol, can yield butyl 4-bromo-2-hydroxy-6-methylbenzoate. The efficiency of transesterification can be significantly enhanced by specific catalysts, such as tin compounds, even at very low concentrations. google.com Studies on similar p-hydroxybenzoate esters (parabens) have shown that transesterification can occur in the presence of various alcohols, with the reaction rate being influenced by the chain length of both the ester's alcohol group and the reacting alcohol. nih.gov

Reaction Summary: Transesterification

| Reactant | Reagent | Conditions | Product Example |

|---|

Amidation Reactions for Formation of Benzoic Amides

The ethyl ester can be converted into a variety of N-substituted or unsubstituted benzamides through reaction with ammonia (B1221849) or primary/secondary amines, a process known as aminolysis. This reaction typically requires heating and may be slow, but it directly yields the corresponding amide and ethanol.

Alternatively, a more common and efficient two-step procedure is often employed. First, the ester is hydrolyzed to the carboxylic acid, 4-bromo-2-hydroxy-6-methylbenzoic acid. The carboxylic acid is then activated, for example, by converting it into an acid chloride (using thionyl chloride or oxalyl chloride) or by using peptide coupling reagents. This activated intermediate readily reacts with an amine to form the desired amide with high yield. This method avoids the often harsh conditions required for direct aminolysis of the ester. The formation of amides from carboxylic acids and amines is a fundamental transformation in organic synthesis. google.com

Reaction Summary: Amidation

| Starting Material | Reagent(s) | Intermediate | Final Product Example (with R-NH₂) |

|---|---|---|---|

| This compound | 1. NaOH, H₂O; 2. H₃O⁺ | 4-bromo-2-hydroxy-6-methylbenzoic acid | N-R-4-bromo-2-hydroxy-6-methylbenzamide |

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

The benzene ring of this compound is highly substituted, and the existing groups significantly influence the rate and position of any further electrophilic aromatic substitution (EAS). The directing effects of the substituents must be considered collectively to predict the outcome of reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation.

The substituents can be classified by their electronic effects:

Activating, Ortho-, Para-Directing: -OH (strongly activating), -CH₃ (weakly activating) ucalgary.ca

Deactivating, Ortho-, Para-Directing: -Br (weakly deactivating)

Deactivating, Meta-Directing: -COOEt (moderately deactivating)

Regioselectivity Considerations for Further Functionalization

The regiochemical outcome of an EAS reaction on this molecule is determined by the competition between the directing effects of the four substituents. The hydroxyl (-OH) group is the most powerful activating group present. ucalgary.calibretexts.org Its strong electron-donating resonance effect greatly increases the nucleophilicity of the ring, particularly at the positions ortho and para to it.

The positions on the ring are as follows:

C1: Attached to -COOEt

C2: Attached to -OH

C3: Unsubstituted

C4: Attached to -Br

C5: Unsubstituted

C6: Attached to -CH₃

The directing influences are:

-OH group (at C2): Directs incoming electrophiles to C3 (ortho) and C5 (ortho). The para position (C6) is already occupied by the methyl group.

-CH₃ group (at C6): Directs to C5 (ortho) and C3 (para).

-Br group (at C4): Directs to C3 (ortho) and C5 (ortho).

-COOEt group (at C1): Directs to C3 (meta) and C5 (meta).

All directing effects converge to favor substitution at the C3 and C5 positions. The final regioselectivity will be a balance between the powerful, concerted directing effects towards C3 and C5 and the steric hindrance imposed by the adjacent groups. The C5 position is flanked by the bromine atom and the methyl group, while the C3 position is adjacent to the hydroxyl group and the bulky ethyl ester group. Therefore, the relative yields of substitution at C3 versus C5 would depend on the specific electrophile and reaction conditions, with sterics playing a key role. researchgate.net

Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position | Activating/Directing Influences | Deactivating/Directing Influences | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|

| C3 | Ortho to -OH, Para to -CH₃, Meta to -COOEt, Ortho to -Br | (from -COOEt, -Br) | High (adjacent to -COOEt) | Possible site of substitution |

Cyclization and Ring-Closing Reactions Involving this compound Derivatives

Derivatives of this compound can be used as building blocks for the synthesis of various heterocyclic systems. The functional groups on the molecule can be manipulated to create reactive intermediates suitable for intramolecular or multicomponent cyclization reactions.

Formation of Heterocyclic Systems from Reactive Intermediates (e.g., Biginelli-type reactions)

The Biginelli reaction is a classic multicomponent reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). wikipedia.orgelsevierpure.comtaylorandfrancis.com While this compound is not a β-ketoester itself, it can be chemically modified to produce a derivative that can participate in Biginelli-type cyclocondensations.

For example, the methyl group at the C6 position could potentially be functionalized. If it were converted into a ketone through oxidation, the resulting compound would be a β-ketoester derivative, making it a suitable substrate for the Biginelli reaction. Condensation of this intermediate with an appropriate aromatic aldehyde and urea/thiourea under acidic catalysis would lead to the formation of a complex, highly substituted dihydropyrimidinone fused or linked to the benzoate ring system. Research has shown that various functionalized benzoates can be incorporated into Biginelli reactions to produce complex heterocyclic structures. researchgate.netrjraap.com

This strategy highlights the utility of this compound as a scaffold, where initial modifications can generate key intermediates for powerful ring-forming reactions, ultimately leading to novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Structure Activity Relationship Sar Studies of Ethyl 4 Bromo 2 Hydroxy 6 Methylbenzoate Analogues

Impact of Halogen Substitution (Bromine) on Molecular Interactions and Properties

The introduction of a bromine atom onto the benzoate (B1203000) ring significantly alters the electronic and interactive properties of the molecule. Bromine, as a halogen, is an electron-withdrawing group, which can enhance the electrophilicity of the aromatic ring. This increased electron deficiency can make the compound more reactive in certain chemical reactions, such as nucleophilic aromatic substitutions. dntb.gov.uanih.gov Studies on bromo-substituted benzo-bis-thiadiazoles have shown that the incorporation of bromine atoms improves the electrical deficiency of the molecule almost without affecting its aromaticity, which in turn increases reactivity in aromatic nucleophilic substitution reactions. dntb.gov.ua

Furthermore, the presence of bromine introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region (known as a sigma-hole) and interacts with a nucleophile. ump.edu.pl This interaction can influence intermolecular and intramolecular forces, affecting how the molecule binds to biological targets or organizes in a crystal lattice. ump.edu.pl The ability of bromine to form these bonds can favorably affect drug-target interactions. ump.edu.pl While increasing the electron-withdrawing nature of the molecule, bromine substitution has been observed in some systems to only cause a small decrease in the aromaticity of the benzene (B151609) ring. nih.gov

Table 1: Effects of Bromine Substitution on Molecular Properties

| Property | Impact of Bromine Substitution | Reference |

| Electron Density | Increases electron deficiency of the aromatic ring. | dntb.gov.uanih.gov |

| Reactivity | Enhances reactivity towards nucleophilic aromatic substitution. | dntb.gov.uanih.gov |

| Non-Covalent Interactions | Enables halogen bonding through the formation of a sigma-hole. | ump.edu.pl |

| Aromaticity | May cause a slight decrease in the aromaticity of the benzene ring. | nih.gov |

Role of the Hydroxyl Group in Conformational Preferences and Intermolecular Interactions

The phenolic hydroxyl (-OH) group is a critical functional group that profoundly influences the molecule's conformation and its capacity for intermolecular interactions. Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong intermolecular hydrogen bonds, which can dictate molecular assembly in the solid state and interactions with biological macromolecules. fiveable.meresearchgate.net The hydroxyl group can also form intramolecular hydrogen bonds with adjacent groups, such as the ester's carbonyl oxygen, which can lock the molecule into a more planar and rigid conformation. nih.gov

The presence and position of hydroxyl groups are essential for the chemical and biological activity of many phenolic compounds. researchgate.netnih.gov For instance, in antioxidant flavonoids, the electron-donating effect of hydroxyl groups is crucial for their radical scavenging capacity. researchgate.net The relative position of hydroxyl groups can influence their effectiveness, with adjacent -OH groups sometimes enhancing activity by stabilizing the resulting radical. researchgate.net Studies on alkyl glycosides have also demonstrated that the presence or absence of a specific hydroxyl group can lead to important differences in their mesomorphic (liquid crystal) behavior, highlighting its role in controlling molecular organization. nih.gov The polarity and reactivity of the phenolic hydroxyl group make it a key player in various organic reactions and a vital structural feature in the design of biologically active compounds. fiveable.me

Influence of the Ester Moiety (Ethyl) on Chemical Reactivity and Biological Recognition

The ethyl ester moiety is a key determinant of the chemical reactivity of the benzoate derivative. Esters are susceptible to several important chemical transformations. One of the most common is hydrolysis, where the ester is cleaved back to the corresponding carboxylic acid and alcohol (ethanol in this case) by reacting with water, a reaction that can be catalyzed by either acid or base. libretexts.orgnih.gov The reactivity of the ester can be modulated by the electronic environment of the benzoate core.

The ester group can also undergo trans-esterification, where the ethyl group is exchanged for a different alkyl group by reacting with another alcohol in the presence of an acid or base catalyst. libretexts.org Furthermore, esters can be reduced by strong reducing agents to yield primary alcohols. libretexts.org The ethyl group itself, being a relatively small and simple alkyl chain, contributes to the molecule's lipophilicity, which can influence its solubility and ability to cross biological membranes. The ester's role as a hydrogen bond acceptor can also contribute to its binding affinity within biological systems. The synthesis of ethyl benzoate itself is typically achieved through the Fischer esterification of benzoic acid with ethanol (B145695). chemicalbook.com

Table 2: Key Reactions of the Ethyl Ester Moiety

| Reaction Type | Description |

| Hydrolysis | Cleavage of the ester bond by water to form a carboxylic acid and an alcohol. libretexts.org |

| Trans-esterification | Exchange of the ethyl group with the alkyl group from another alcohol. libretexts.org |

| Reduction | Conversion of the ester to a primary alcohol using a reducing agent. libretexts.org |

| Aminolysis | Reaction with ammonia (B1221849) or an amine to form an amide. libretexts.org |

Effects of Alkyl Substituents (Methyl) on the Benzoate Core's Electronic and Steric Environment

The methyl group attached to the benzoate ring at position 6 exerts both electronic and steric effects. Electronically, the methyl group is a weak electron-donating group through an inductive effect, which can slightly increase the electron density of the aromatic ring. This contrasts with the electron-withdrawing effect of the bromine at position 4.

Sterically, the methyl group's presence adjacent to the hydroxyl group (at position 2) and the ester linkage can create steric hindrance. This can influence the molecule's preferred conformation, potentially forcing the ester group out of the plane of the benzene ring. This steric clash can also shield the adjacent functional groups, potentially reducing their reactivity. For example, the rate of reactions involving the hydroxyl or ester group might be decreased due to the physical obstruction by the methyl group. In studies of quercetin (B1663063) derivatives, the methylation of hydroxyl groups was found to decrease antioxidant capacity, demonstrating the electronic influence of modifying alkyl substitution. researchgate.net

Computational Approaches to SAR: Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking Methodologies (excluding clinical outcomes)

Computational methods are invaluable tools for elucidating the structure-activity relationships of molecules like ethyl 4-bromo-2-hydroxy-6-methylbenzoate without the need for exhaustive synthesis and testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate variations in the chemical structure of a series of compounds with their biological activity. nih.gov In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are aligned, and their steric and electrostatic fields are calculated. mdpi.com These fields are then used as descriptors to build a predictive model. For example, a CoMSIA model might reveal that positive electrostatic potential in a certain region decreases activity, while a bulky substituent in another region increases it. mdpi.com These models provide a quantitative basis for designing new, more potent analogues. nih.govjprdi.vn

Molecular Docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a target, such as a protein or enzyme. nih.gov The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. jprdi.vn Docking simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. nih.gov By visualizing these interactions, researchers can understand why certain structural features, like the hydroxyl or bromo substituents, are important for binding and can rationally design modifications to improve affinity and selectivity. jprdi.vnnih.gov

Table 3: Overview of Computational SAR Methodologies

| Methodology | Principle | Application |

| QSAR | Develops mathematical models correlating molecular descriptors with biological activity. nih.gov | Predicts the activity of novel compounds and identifies key structural features for activity. nih.gov |

| CoMFA/CoMSIA | 3D-QSAR methods that use steric, electrostatic, and other field-based descriptors. mdpi.com | Generates 3D contour maps to visualize favorable and unfavorable regions for substitution around the molecule. mdpi.com |

| Molecular Docking | Predicts the binding conformation and affinity of a ligand within a receptor's active site. jprdi.vn | Elucidates key binding interactions (e.g., hydrogen bonds) and guides the design of molecules with improved binding. nih.gov |

Exploration of Biological and Material Applications of Ethyl 4 Bromo 2 Hydroxy 6 Methylbenzoate and Its Derivatives

Antimicrobial Activity Investigations

While direct and extensive research on the antimicrobial properties of Ethyl 4-bromo-2-hydroxy-6-methylbenzoate is not widely documented, studies on structurally similar compounds, particularly brominated phenols and their esters, provide significant insights into its potential efficacy against various microbial strains. The presence of a bromo substituent, a hydroxyl group, and a benzoate (B1203000) ester moiety are all features known to contribute to antimicrobial activity.

In Vitro Efficacy against Bacterial Strains (e.g., Gram-positive and Gram-negative bacteria)

The antibacterial potential of brominated phenolic compounds has been demonstrated against a range of bacteria. For instance, a study on ethyl 3,5-dibromoorsellinate, a compound structurally related to this compound, exhibited noteworthy activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen. The minimum inhibitory concentration (MIC) for ethyl 3,5-dibromoorsellinate was recorded at 4 μg/mL against MRSA. This suggests that the brominated benzoate structure is a promising pharmacophore for developing agents against challenging drug-resistant bacteria.

Research on other related phenolic compounds further supports this potential. For example, 2-hydroxy-4-methoxybenzaldehyde (B30951) has been shown to be effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 1024 µg/ml. nih.gov While this compound lacks the bromo substituent, its phenolic aldehyde structure provides evidence for the general antibacterial capacity of this class of molecules.

The following table summarizes the in vitro antibacterial activity of a representative related compound.

| Compound | Bacterial Strain | MIC (µg/mL) |

| Ethyl 3,5-dibromoorsellinate | MRSA | 4 |

| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 nih.gov |

In Vitro Efficacy against Fungal Strains

The antifungal activity of halogenated phenolic esters has also been a subject of investigation. Salicylanilide esters, which share the phenolic ester feature, have demonstrated activity against various fungal species. For example, 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate, a complex ester derivative, showed a low MIC of 0.49 µmol/L against certain fungal strains. nih.gov This highlights the potential of halogenated aromatic esters in antifungal research.

Studies on simpler phenolic compounds have also indicated antifungal properties. Phenolic acid alkyl esters have been tested against a variety of microorganisms, including the yeast Saccharomyces cerevisiae and the mold Fusarium culmorum, with MIC values ranging from 1.2 to 20 mM. metall-mater-eng.com The inhibitory activity was observed to be higher for butyl esters compared to methyl esters, suggesting that the nature of the alkyl chain in the ester group influences antifungal efficacy. metall-mater-eng.com

The table below shows the in vitro antifungal activity of a related class of compounds.

| Compound Class | Fungal Strains | MIC Range |

| Phenolic Acid Alkyl Esters | Saccharomyces cerevisiae, Fusarium culmorum | 1.2 - 20 mM metall-mater-eng.com |

| Salicylanilide Esters | Various Fungi | ≥ 0.49 µmol/L nih.gov |

Mechanistic Insights into Antimicrobial Action (excluding clinical trials)